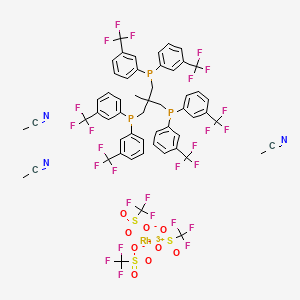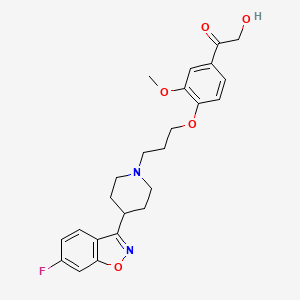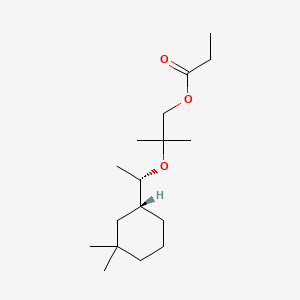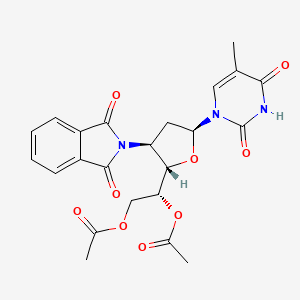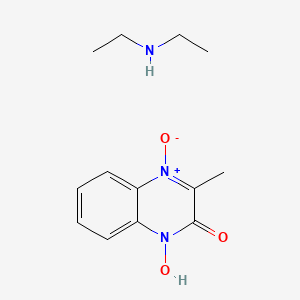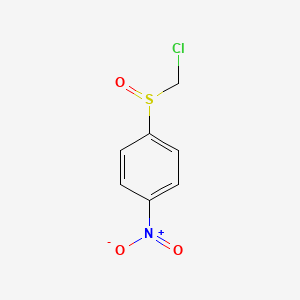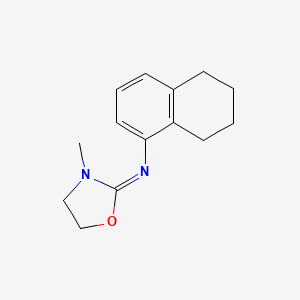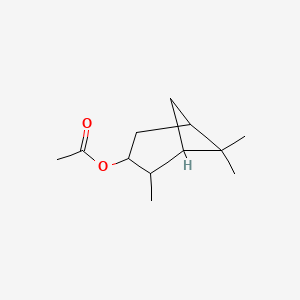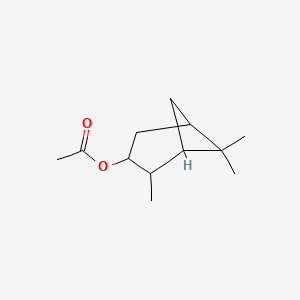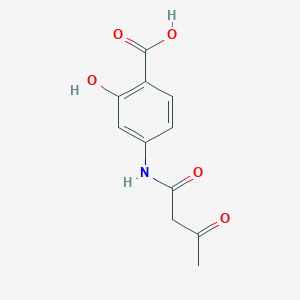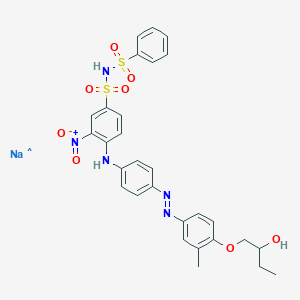
Phenol, 2-methyl-5-(1-methylethyl)-4-(2-(methyl(3-phenylpropyl)amino)ethoxy)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 2-methyl-5-(1-methylethyl)-4-(2-(methyl(3-phenylpropyl)amino)ethoxy)-, hydrochloride is a complex organic compound with a unique structure that combines phenolic, ether, and amine functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-methyl-5-(1-methylethyl)-4-(2-(methyl(3-phenylpropyl)amino)ethoxy)-, hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Phenol Derivative: The initial step involves the alkylation of phenol to introduce the 2-methyl and 5-(1-methylethyl) groups. This can be achieved through Friedel-Crafts alkylation using appropriate alkyl halides and a Lewis acid catalyst such as aluminum chloride.
Ether Formation: The next step involves the introduction of the ethoxy group. This can be done through a Williamson ether synthesis, where the phenol derivative reacts with an alkyl halide in the presence of a strong base like sodium hydride.
Amine Introduction: The final step involves the formation of the amine functionality. This can be achieved through reductive amination, where the intermediate reacts with methyl(3-phenylpropyl)amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Phenol, 2-methyl-5-(1-methylethyl)-4-(2-(methyl(3-phenylpropyl)amino)ethoxy)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amine group can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (nitration), sulfuric acid (sulfonation), halogens (halogenation)
Major Products
Oxidation: Quinones
Reduction: Secondary or tertiary amines
Substitution: Nitro, sulfonyl, or halogenated derivatives
科学研究应用
Phenol, 2-methyl-5-(1-methylethyl)-4-(2-(methyl(3-phenylpropyl)amino)ethoxy)-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Phenol, 2-methyl-5-(1-methylethyl)-4-(2-(methyl(3-phenylpropyl)amino)ethoxy)-, hydrochloride involves its interaction with molecular targets such as enzymes, receptors, and cellular pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the amine group can interact with biological macromolecules through ionic and covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Phenol, 2-methyl-5-(1-methylethyl)-4-(2-(methyl(3-phenylpropyl)amino)ethoxy)-, hydrochloride can be compared with similar compounds such as:
Phenol Derivatives: Compounds like 2-methyl-5-(1-methylethyl)phenol, which lack the ether and amine functionalities.
Ether Derivatives: Compounds like 4-(2-(methyl(3-phenylpropyl)amino)ethoxy)phenol, which lack the alkyl groups on the aromatic ring.
Amine Derivatives: Compounds like methyl(3-phenylpropyl)amine, which lack the phenolic and ether functionalities.
The uniqueness of this compound lies in its combination of phenolic, ether, and amine groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
84541-77-5 |
|---|---|
分子式 |
C22H32ClNO2 |
分子量 |
377.9 g/mol |
IUPAC 名称 |
2-methyl-4-[2-[methyl(3-phenylpropyl)amino]ethoxy]-5-propan-2-ylphenol;hydrochloride |
InChI |
InChI=1S/C22H31NO2.ClH/c1-17(2)20-16-21(24)18(3)15-22(20)25-14-13-23(4)12-8-11-19-9-6-5-7-10-19;/h5-7,9-10,15-17,24H,8,11-14H2,1-4H3;1H |
InChI 键 |
GPOARTBMNKJPQS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1O)C(C)C)OCCN(C)CCCC2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



